molecular formula C10H13BrO2 B2503528 1-Bromo-2-methoxy-4-propoxybenzene CAS No. 200336-46-5

1-Bromo-2-methoxy-4-propoxybenzene

Cat. No. B2503528
CAS RN: 200336-46-5
M. Wt: 245.116
InChI Key: DJVGJPKDBDIQQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated methoxybenzenes can involve multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, as demonstrated in the synthesis of Methyl 4-Bromo-2-methoxybenzoate . Another example includes the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through methylation and a Friedel-Crafts reaction . These methods could potentially be adapted for the synthesis of 1-Bromo-2-methoxy-4-propoxybenzene by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes can vary significantly. For instance, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . The solid-state structure of 1,2-dimethoxybenzene reveals trans and twisted methoxy groups . These findings suggest that the molecular structure of 1-Bromo-2-methoxy-4-propoxybenzene would likely exhibit similar complexity, with the potential for various conformations depending on the substituents' positions and interactions.

Chemical Reactions Analysis

The chemical reactions involving brominated methoxybenzenes can include isomerization, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerizes in solution . Additionally, intermolecular interactions such as O→Br charge-transfer interactions have been observed in 1-(Dibromomethyl)-4-methoxy-2-methylbenzene . These types of reactions and interactions could be relevant to 1-Bromo-2-methoxy-4-propoxybenzene, influencing its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structures. For example, the crystal structure and NMR data provide insights into the solid-state and solution behavior of these compounds . The presence of bromine atoms can significantly affect the compound's density, boiling point, and reactivity. The methoxy and propoxy groups in 1-Bromo-2-methoxy-4-propoxybenzene would contribute to its solubility in organic solvents and potential for hydrogen bonding.

Scientific Research Applications

Synthesis of Acetovanillone and Isoacetovanillone

1-Bromo-2-methoxy-4-propoxybenzene is used in the synthesis of compounds like acetovanillone and isoacetovanillone. For example, a study demonstrated the preparation of 1-methoxy-2-propoxybenzene, which was further used in Friedel-Crafts acetylation to obtain a mixture of acetovanillone derivatives (Huang Wei-bin et al., 2013).

Radical Cyclization to Tetrahydrofuran Derivatives

This compound also plays a role in the radical cyclization process. A study showed that the controlled-potential reduction of a derivative of 1-bromo-2-methoxy-4-propoxybenzene led to the formation of tetrahydrofuran derivatives in high yields (A. Esteves, E. Ferreira, M. J. Medeiros, 2007).

Arylation in Fragrance Synthesis

It has been used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process is significant in the synthesis of floral fragrances (A. Scrivanti et al., 2008).

Preparation and Properties of Sterically Protected Compounds

Research has been conducted on using derivatives of 1-bromo-2-methoxy-4-propoxybenzene for the preparation of sterically protected diphosphene and fluorenylidenephosphine, indicating its use in the development of low-coordinate phosphorus compounds (Kozo Toyota et al., 2003).

Synthesis of Chiral Liquid Crystals

In the field of liquid crystal research, derivatives of 1-bromo-2-methoxy-4-propoxybenzene have been used to synthesize enantiopure trioxadecalin derived liquid crystals, highlighting its importance in materials science (B. Bertini et al., 2003).

Synthesis of Bioisosteric Colchicine Analogues

The compound has been utilized in the synthesis of bioisosteric colchicine analogues, a significant area in medicinal chemistry (D. Shishov et al., 2014).

Monomer Synthesis in Liquid Crystal Research

It's also important in synthesizing monomers for nematic liquid crystalline behavior, as demonstrated in a study focusing on monomers containing para-methoxyazobenzene as the mesogenic group (Guojie Wang et al., 2000).

properties

IUPAC Name

1-bromo-2-methoxy-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVGJPKDBDIQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-4-propoxybenzene

Synthesis routes and methods I

Procedure details

1.50 g (7.39 mmol) 4-bromo-3-methoxy-phenol are added to 1.36 g (11.1 mmol) 1-bromopropane in 10 mL DMF. 2.04 g (14.8 mmol) K2CO3 are added and the mixture is stirred at 80° C. for 12 h. After that time, the mixture is diluted with water and extracted with DCM. The organic layer is dried over sodium sulphate and the solvent is removed in vacuo.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Prepare a solution of 4-bromo-3-methoxyphenol (6.5 g, 32 mmole), and potassium carbonate (15 g) in acetone (250 mL) under argon. Add n-propyl iodide (9.0 g, 5.2 mL, 53 mmole) and heat to reflux overnight. Cool to room temperature and filter. Rotovap to condense and evaporate the solvents. Check by thin layer chromatagraphy (25% ethyl aceate/75% hexane). Wash three times with 100 mL 3% potassium hydroxide. Dry the organic layer with magnesium sulfate. Filter and rotovap. Purify by chromatography and place under high vacuum to obtain the title compound (6.9 g, 88%). Rf=0.60 (EtOAc/hexane; 25:75).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Yield
88%

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